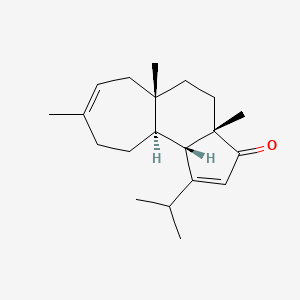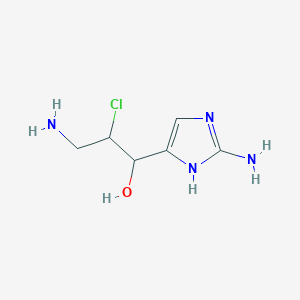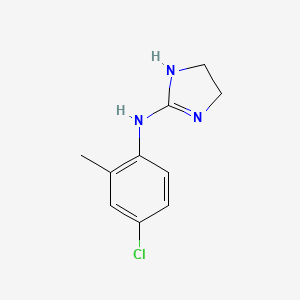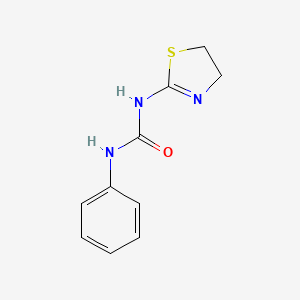
1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-dihydrothiazol-2-yl)-3-phenylurea is a member of ureas.
Applications De Recherche Scientifique
1. Potential Anticancer Applications
1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea derivatives have been explored for their potential applications in cancer therapy. For instance, a study by Kornicka et al. (2017) synthesized derivatives of this compound and tested them for cytotoxic activities against various cancer cell lines. They found that certain derivatives showed pronounced inhibitory effects on cancer cell growth, suggesting their potential as novel anticancer agents (Kornicka, Sa̧czewski, Bednarski, Korcz, Szumlas, Romejko, Sakowicz, Sitek, & Wojciechowska, 2017).
2. Inhibition of Nitric Oxide Synthase
The inhibition of nitric oxide synthase (NOS), which has implications in the treatment of diseases like cancer, is another area where 1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea derivatives have been studied. Goodyer et al. (2003) designed N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas as inhibitors of NOS, demonstrating moderate inhibitory activity and providing a foundation for further therapeutic applications (Goodyer, Chinje, Jaffar, Stratford, & Threadgill, 2003).
3. Anti-Inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. Fatima et al. (2014) synthesized N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas and evaluated them for anti-inflammatory activity, revealing that certain derivatives were notably potent, thus indicating the potential of these compounds in anti-inflammatory treatments (Fatima, Kulkarni, Mantripagada, Mohammed, Birajdar, & Chandrasheskar, 2014).
4. Herbicidal Activities
Another intriguing application of these derivatives is in the field of agriculture, specifically as herbicides. Luo et al. (2008) synthesized triazolinone derivatives incorporating 1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea and evaluated their herbicidal activities. They discovered that some of these compounds exhibited significant herbicidal effects, comparable to commercial products (Luo, Jiang, Wang, Chen, & Yang, 2008).
5. Antimicrobial Properties
Research into the antimicrobial properties of 1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea derivatives has also been conducted. Abdelhamid et al. (2010) synthesized derivatives and tested them against various microorganisms, finding that some compounds demonstrated significant antimicrobial activity (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).
6. Anti-Parkinsonian and Neuroprotective Properties
Derivatives of 1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea have also been evaluated for their potential anti-Parkinsonian activities. A study by Azam et al. (2009) synthesized derivatives and assessed their effectiveness in treating Parkinson's disease. They found that these compounds exhibited significant antiparkinsonian activity and highlighted the neuroprotective properties associated with them (Azam, Alkskas, & Ahmed, 2009).
Propriétés
Nom du produit |
1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea |
|---|---|
Formule moléculaire |
C10H11N3OS |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
1-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea |
InChI |
InChI=1S/C10H11N3OS/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13,14) |
Clé InChI |
OMBKPYVPESRSDE-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N1)NC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



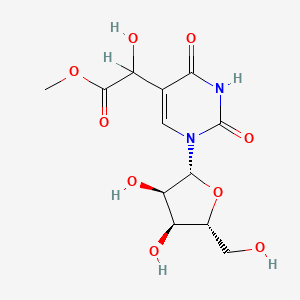
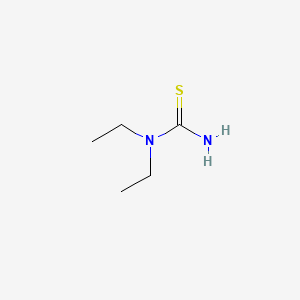
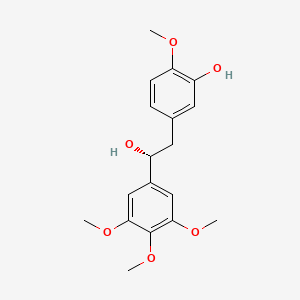
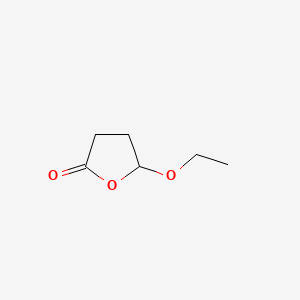

![4-[4-(3-Methyl-4-nitrophenoxy)butoxy]benzonitrile](/img/structure/B1194348.png)
![6-piperidino-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B1194349.png)
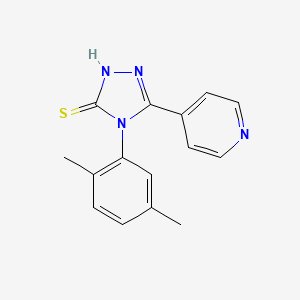
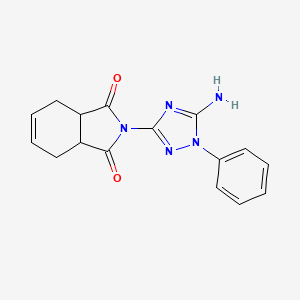
![2-(4-Benzofuro[3,2-d]pyrimidinylthio)-1-thiophen-2-ylethanone](/img/structure/B1194357.png)
![1-Cycloheptylmethyl-4-{[1-(2,7-dichloro-9H-xanthen-9-yl)-methanoyl]-amino}-1-methyl-piperidinium](/img/structure/B1194358.png)
